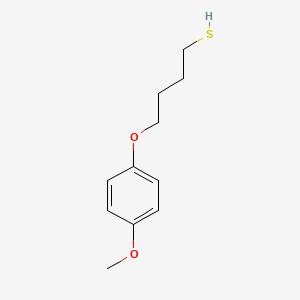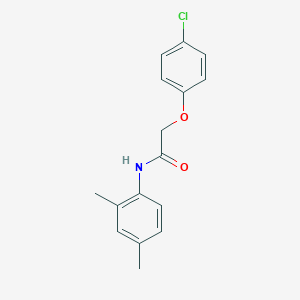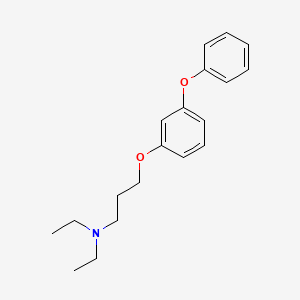
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one
Übersicht
Beschreibung
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one, also known as PTP1B inhibitor, is a molecule that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has shown potential in treating various diseases such as diabetes, obesity, and cancer.
Wirkmechanismus
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one inhibits the activity of 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one by binding to its active site. 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake. In cancer cells, 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one induces apoptosis and cell cycle arrest by affecting various signaling pathways.
Biochemical and Physiological Effects:
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It increases insulin sensitivity and glucose uptake in cells, making it a potential drug candidate for the treatment of type 2 diabetes. It also inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. However, further studies are required to understand the full extent of its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is that it is a small molecule that can be easily synthesized in the laboratory. It has also shown promising results in various in vitro and in vivo studies. However, one of the limitations is that it has poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one. One of the directions is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its potential in treating other diseases such as obesity and neurodegenerative disorders. Additionally, further studies are required to understand the full extent of its effects on various signaling pathways and its potential side effects.
Conclusion:
In conclusion, 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is a small molecule that has shown potential in treating various diseases such as diabetes and cancer. Its inhibition of 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one leads to increased insulin sensitivity and glucose uptake, making it a potential drug candidate for the treatment of type 2 diabetes. In cancer cells, it induces apoptosis and cell cycle arrest by affecting various signaling pathways. Further studies are required to understand the full extent of its effects and its potential side effects.
Wissenschaftliche Forschungsanwendungen
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one), which is a negative regulator of insulin signaling. Inhibition of 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one leads to increased insulin sensitivity and glucose uptake, making it a potential drug candidate for the treatment of type 2 diabetes.
In addition to its anti-diabetic properties, 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been shown to possess anti-cancer activity. It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has been studied for its potential in treating breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
(5E)-2-amino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c13-12-14-11(15)10(16-12)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15)/b7-4+,10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCUQWPSOQGNOO-DAAQNPAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B3846905.png)



![1-{[5-(isopropylthio)pentyl]oxy}-3-methoxybenzene](/img/structure/B3846936.png)



![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3846970.png)
![3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide](/img/structure/B3846976.png)
![1-[3-(2,4-dimethylphenoxy)propyl]piperidine](/img/structure/B3846982.png)
![4-[3-(2-fluorophenoxy)propyl]morpholine](/img/structure/B3846993.png)

![diethyl [5-(4-fluorophenoxy)pentyl]malonate](/img/structure/B3847001.png)